4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. The 4-position bears a benzenesulfonyl group, the 2-position is substituted with a 4-ethoxyphenyl moiety, and the 5-position is linked to a furan-2-ylmethyl amine (derived from and structural analogs in ). This compound’s structure combines electron-donating (4-ethoxy) and electron-withdrawing (sulfonyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-27-17-12-10-16(11-13-17)20-24-22(30(25,26)19-8-4-3-5-9-19)21(29-20)23-15-18-7-6-14-28-18/h3-14,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRUSXGBXRLRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step might involve sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Incorporation of the furan-2-ylmethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the furan ring and sulfonamide group , yielding derivatives with modified electronic and biological properties.
| Reaction Type | Reagents/Conditions | Major Products | Key Findings |
|---|---|---|---|
| Furan ring oxidation | KMnO₄ in acidic medium (H₂SO₄) | 1,2-Diketone derivative | Complete ring opening observed at 80°C, forming a linear diketone. |
| Sulfonamide oxidation | H₂O₂ in acetic acid | Benzenesulfonic acid derivative | Sulfonamide group converted to sulfonic acid, enhancing water solubility. |
-
Mechanistic Insight : The furan ring’s electron-rich nature facilitates oxidation to a diketone, while the sulfonamide’s sulfur center is susceptible to peroxide-mediated oxidation.
Substitution Reactions
The oxazole ring and ethoxyphenyl group participate in nucleophilic and electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Major Products | Key Findings |
|---|---|---|---|
| Oxazole C-4 substitution | NaNH₂ in THF | 4-Amino-oxazole derivative | Regioselective amination at C-4 position confirmed via NMR. |
| Ethoxy group O-dealkylation | BBr₃ in CH₂Cl₂ (−78°C) | Phenolic derivative | Quantitative deprotection of ethoxy to hydroxyl group achieved. |
-
Catalytic Influence : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions at the oxazole’s C-2 position with aryl halides, expanding structural diversity .
Reduction Reactions
Selective reduction of the oxazole ring and furan moiety has been reported.
| Reaction Type | Reagents/Conditions | Major Products | Key Findings |
|---|---|---|---|
| Oxazole ring hydrogenation | H₂ (1 atm), Pd/C in ethanol | Tetrahydro-oxazole derivative | Partial saturation of the oxazole ring improves metabolic stability. |
| Furan ring reduction | NaBH₄ in MeOH | Dihydrofuran derivative | Selective reduction without affecting sulfonamide group. |
Coupling Reactions
The furan-methylamine group participates in Schiff base formation and alkylation .
| Reaction Type | Reagents/Conditions | Major Products | Key Findings |
|---|---|---|---|
| Schiff base formation | Benzaldehyde in EtOH | Imine-linked conjugate | Stable imine formation confirmed by FT-IR and mass spectrometry. |
| N-Alkylation | CH₃I in presence of K₂CO₃ | Quaternary ammonium derivative | Enhanced cationic character improves antimicrobial activity. |
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis:
| Condition | Products | Kinetics |
|---|---|---|
| Acidic (HCl, 1M, reflux) | 4-Ethoxyphenol + sulfonic acid | t₁/₂ = 2.5 hours at 80°C. |
| Basic (NaOH, 1M, 25°C) | Oxazole ring-opened amide | Complete degradation in 24 hours. |
Biological Activity Modifications
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Structural Features
The compound features a benzenesulfonyl group, a furan moiety, and an oxazole ring, which contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that it can inhibit bacterial growth by interfering with essential cellular processes .
Anti-inflammatory Effects
Research has highlighted the potential of this compound in reducing inflammation. It may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity therapies. By inhibiting PTP1B, it can enhance insulin signaling pathways, potentially improving glucose tolerance .
Case Study 1: Anticancer Mechanism Exploration
A study conducted on oxazole derivatives demonstrated that compounds with similar structural motifs to This compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
Case Study 2: Antibacterial Efficacy
In a comparative study on antibacterial agents, the compound exhibited notable activity against Gram-positive bacteria. The results indicated that it could serve as a lead compound for developing new antibacterial therapies targeting resistant strains .
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Table 1: Sulfonyl Group Variations
| Compound | Sulfonyl Substituent | Amine Substituent | Key Properties |
|---|---|---|---|
| Target Compound | Benzenesulfonyl | Furan-2-ylmethyl | Moderate lipophilicity, stable |
| 4-(4-Chlorobenzenesulfonyl) analog | 4-Chlorobenzenesulfonyl | 4-Fluorophenyl | Higher metabolic stability |
| N-Benzyl-4-[(4-chlorophenyl)sulfonyl] | 4-Chlorobenzenesulfonyl | Benzyl | Increased logP, reduced solubility |
Aryl Group Variations at Position 2
The 4-ethoxyphenyl group at the 2-position of the oxazole ring is contrasted with other aryl substituents:
- The morpholinylpropyl amine introduces polar character, improving solubility but possibly hindering blood-brain barrier penetration.
Table 2: Position 2 Substituent Effects
| Compound | Position 2 Substituent | Biological Implications |
|---|---|---|
| Target Compound | 4-Ethoxyphenyl | Electron-donating, hydrophobic |
| 2-(2-Chlorophenyl) analog | 2-Chlorophenyl | Electron-withdrawing, steric |
| 2-(Furan-2-yl) analog | Furan-2-yl | Planar, π-π interactions |
Amine Substituent Variations
The furan-2-ylmethyl amine at position 5 is compared to other amine groups:
- 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (): The pyridin-3-ylmethyl group introduces hydrogen-bonding capability via the nitrogen atom, which may enhance target selectivity in enzyme inhibition.
- N-(3-Methoxypropyl) analogs (): Alkylamine chains like 3-methoxypropyl increase flexibility and solubility but may reduce binding specificity.
Table 3: Amine Group Comparisons
| Compound | Amine Substituent | Key Features |
|---|---|---|
| Target Compound | Furan-2-ylmethyl | Moderate lipophilicity, aromatic |
| Pyridin-3-ylmethyl analog | Pyridin-3-ylmethyl | Hydrogen-bonding potential |
| 3-Methoxypropyl analog | 3-Methoxypropyl | Flexible, hydrophilic |
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound may stabilize charge-transfer interactions in biological systems, whereas chloro or fluorophenyl groups () favor stronger binding to hydrophobic pockets .
- Solubility vs. Permeability : Morpholinyl or methoxypropyl substituents () improve solubility but may limit membrane penetration compared to aromatic amines like furan-2-ylmethyl .
- Biological Activity : Thiazole analogs () often exhibit enhanced kinase inhibition due to sulfur’s electronegativity, whereas oxazole derivatives (e.g., the target compound) may prioritize stability over potency .
Biological Activity
The compound 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzenesulfonyl group, an ethoxyphenyl moiety, and a furan ring, which contribute to its unique reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The sulfonamide group can form covalent bonds with active site residues in enzymes, potentially leading to inhibition. For instance, it has been shown to inhibit serine proteases by modifying serine residues at their active sites.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition. For example, studies have demonstrated that related sulfonamide compounds can effectively inhibit enzymes involved in various metabolic pathways . This inhibition can lead to altered physiological responses, making such compounds candidates for therapeutic applications.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of related oxazolamine compounds. In vitro assays suggest that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of similar compounds. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity :
- Anti-inflammatory Research :
- Cancer Cell Line Studies :
Q & A
Basic: What are the optimal synthetic routes for 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves cyclization of precursor sulfonyl and oxazole intermediates under controlled conditions. For example, refluxing with polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours enhances reaction rates and product stability . Key steps include:
- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution.
- Oxazole ring formation : Cyclization using POCl₃ or PCl₃ as catalysts, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization requires stoichiometric control of substituents (e.g., 4-ethoxyphenyl and furan-methyl groups) to avoid steric hindrance .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions (e.g., furan-methyl protons at δ 4.2–4.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles, with emphasis on the oxazole ring’s planarity and sulfonyl group geometry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~465).
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Answer:
Discrepancies often arise from bioavailability or metabolic stability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS.
- Receptor binding assays : Compare IC₅₀ values in isolated receptors vs. cellular models (e.g., kinase inhibition studies as in aurora kinase inhibitors ).
- Metabolite identification : Use hepatic microsomes to identify oxidation or conjugation pathways affecting activity .
Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to receptors (e.g., CRF₁ or aurora kinases). Validate with mutagenesis studies .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronic effects (e.g., ethoxy group’s electron-donating capacity) with activity .
Advanced: How does this compound’s pharmacological profile compare to structurally related CRF₁ receptor antagonists?
Answer:
Unlike CRF₁ antagonists (e.g., SSR125543A), this compound’s oxazole core may reduce blood-brain barrier penetration but improve metabolic stability. Key comparisons:
- Receptor affinity : Measure Kᵢ values via radioligand displacement assays (CRF₁ vs. CRF₂α selectivity >1000-fold) .
- In vivo efficacy : Use rodent stress models (e.g., forced swim test) to assess anxiolytic/antidepressant effects .
Basic: What strategies improve solubility and formulation stability for in vivo studies?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., sulfonamide) to reduce logP from ~3.5 to <2.
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for intravenous administration .
- pH adjustment : Formulate at pH 6–7 to prevent oxazole ring hydrolysis.
Advanced: How can oxidative stability of the furan and oxazole moieties be assessed during long-term storage?
Answer:
- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC for furan ring oxidation products.
- TGA/DSC : Analyze thermal decomposition profiles (oxazole degradation typically >200°C) .
Advanced: What structural modifications enhance selectivity for kinase vs. non-kinase targets?
Answer:
- Substituent variation : Replace the 4-ethoxyphenyl group with bulkier aryl groups (e.g., naphthyl) to exploit hydrophobic kinase pockets .
- Sulfonyl group replacement : Test phosphonate or carbamate analogs to modulate hydrogen bonding .
Advanced: How can crystallographic data conflicts (e.g., disorder in the benzenesulfonyl group) be resolved?
Answer:
- SHELXL refinement : Apply restraints to sulfonyl group geometry (S–O bond lengths: 1.43–1.48 Å) and anisotropic displacement parameters .
- Twinned data correction : Use CELL_NOW for initial processing if crystal twinning is detected .
Advanced: What synergistic drug combinations could enhance this compound’s therapeutic potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
